Myelin proteolipid protein is predominantly found in oligodendrocytes, which are the myelinating cells in the central nervous system. It constitutes over 50% of the total protein in myelin and plays a vital role in its structure and function . The gene encoding this protein is located on the X chromosome and is known for its hydrophobic nature, consisting of 276 amino acids . The specific fragment 178-191 represents a portion of this protein that may be involved in specific interactions or functions within the myelin sheath.
The synthesis of myelin proteolipid protein occurs during development, with peak levels observed at specific stages. In mice, for instance, the synthesis peaks several days after other myelin proteins, indicating a developmentally asynchronous pattern . The synthesis can be studied using various methods, including in vitro translation systems where rat brain homogenates are incubated to produce labeled proteins . Parameters such as incubation time, temperature, and substrate concentration are crucial for optimizing yield and activity.
The molecular structure of myelin proteolipid protein is characterized by its four transmembrane domains, which contribute to its hydrophobic properties. Structural studies utilizing techniques like small-angle X-ray scattering and electron cryomicroscopy have demonstrated that the protein forms dimers in membrane-mimicking environments . The fragment 178-191 likely contributes to the stability and interaction of these dimers within lipid bilayers.
Myelin proteolipid protein participates in several biochemical interactions and reactions within the cell. It interacts with various lipids, particularly cholesterol and sphingomyelin, which are critical for maintaining membrane integrity and function . The presence of this protein influences lipid organization within membranes, facilitating the formation of specialized lipid rafts essential for myelination processes.
The mechanism of action of myelin proteolipid protein involves its role in membrane assembly and stabilization. It facilitates the stacking of lipid bilayers to form compact myelin sheaths around axons. Studies have shown that mutations or overexpression of this protein can lead to dysmyelinating diseases, such as Pelizaeus-Merzbacher disease, by disrupting normal membrane formation and function . The specific fragment 178-191 may play a role in these processes by influencing protein-protein interactions or lipid binding.
Myelin proteolipid protein is highly hydrophobic due to its amino acid composition, with approximately 50% hydrophobic residues. This property allows it to integrate seamlessly into lipid bilayers . The molecular weight of the full-length protein is approximately 57 kDa when analyzed under reducing conditions, while specific fragments may exhibit different weights depending on their sequence and structure .
Research on myelin proteolipid protein has significant implications in neuroscience and medicine. Understanding its structure and function can aid in developing therapies for demyelinating diseases. Additionally, insights into its synthesis and interactions with lipids can inform strategies for promoting remyelination after injury or disease. The study of specific fragments like 178-191 may also reveal novel therapeutic targets or biomarkers for neurological disorders associated with myelin dysfunction.
The peptide encompassing residues 178-191 of myelin proteolipid protein (PLP) constitutes a defined linear sequence within the large extracellular loop (loop 3) of the full-length protein. This region exhibits significant conservation across mammalian species, indicative of its critical structural and functional role. The primary amino acid sequence for the human PLP (178-191) is VYVTTTTGIFQYVR, characterized by a mixture of hydrophobic (Val¹⁷⁸, Val¹⁸⁰, Ile¹⁸⁸, Phe¹⁸⁹, Val¹⁹¹) and hydrophilic/polar (Tyr¹⁷⁹, Thr¹⁸¹-Thr¹⁸⁴, Gly¹⁸⁵, Gln¹⁹⁰, Arg¹⁹²) residues [5]. This amphipathic nature is crucial for its interactions within the myelin membrane environment.
Unlike the full-length PLP molecule, which undergoes extensive post-translational modification including palmitoylation at multiple cysteine residues (predominantly Cys⁵, Cys⁶, Cys⁹, Cys¹⁰⁸, Cys¹³⁸, and Cys¹⁴⁰), the isolated PLP (178-191) peptide lacks cysteine residues and therefore does not undergo S-acylation [6]. Mass-spectrometric analysis of native full-length PLP reveals molecular masses consistent with the presence of six covalently bound fatty acid chains (predominantly palmitate), contributing to its molecular weight of ~31.6 kDa, compared to its calculated unmodified apoprotein mass of ~29.9 kDa [6]. While the 178-191 peptide itself is not acylated, its structural presentation within the intact PLP molecule is significantly influenced by the palmitoylation of the full protein, which anchors the large extracellular loops firmly within the lipid bilayer and modulates protein conformation.
Table 1: Key Features of PLP (178-191) Primary Structure
Feature | Description | Functional Implication |
---|---|---|
Amino Acid Sequence | VYVTTTTGIFQYVR (Human) | Defines antigenic specificity and molecular interactions |
Location in PLP | Large Extracellular Loop (Loop 3, residues ~178-219) | Accessible to solvent and immune surveillance |
Cysteine Residues | Absent | No direct palmitoylation site; conformation dependent on full PLP folding and acylation |
Hydrophobic Residues | V¹⁷⁸, V¹⁸⁰, I¹⁸⁸, F¹⁸⁹, V¹⁹¹ | Potential membrane-proximal interactions or hydrophobic core stabilization |
Hydrophilic Residues | Y¹⁷⁹, T¹⁸¹-T¹⁸⁴, G¹⁸⁵, Q¹⁹⁰, R¹⁹² | Solvent exposure; potential sites for H-bonding or antigenic recognition |
Net Charge (pH 7) | Neutral (Presence of C-terminal Arg balances uncharged polar/hydrophobic res.) | Influences solubility and electrostatic interactions |
Within the intact myelin proteolipid protein, the 178-191 peptide resides in the third large extracellular loop connecting transmembrane domains 3 and 4. PLP is a tetraspan membrane protein, traversing the oligodendrocyte membrane four times, with both the N- and C-termini located within the cytoplasm [5]. This topology positions loop 3 (containing residues 178-191) and the other extracellular loops (loop 1: residues 42-60; loop 2: residues 102-148) directly exposed to the extracellular space within the compact myelin sheath, specifically within the intraperiod line where extracellular membrane surfaces from opposing layers closely appose.
The orientation of loop 3, and consequently the 178-191 epitope, is critical for its biological functions, including potential roles in membrane adhesion and molecular interactions within the extracellular compartment of myelin. Biophysical studies, particularly using electron spin resonance (ESR) spectroscopy on spin-labeled lipids interacting with PLP in reconstituted membranes, demonstrate that the extracellular loops significantly influence the dynamics and organization of the surrounding lipid bilayer [8]. The positioning of the 178-191 region on the external face of the membrane makes it a prominent target for autoimmune recognition, as antibodies or T-cells can access this epitope without needing to traverse cellular membranes [2] [3]. Furthermore, monoclonal antibodies specific for PLP (178-191) bind to the surface of live oligodendrocytes and neuronal precursor cells, confirming the extracellular exposure of this domain in situ [3].
The PLP gene gives rise to several splice isoforms, the most prominent being full-length PLP and the alternatively spliced DM-20 isoform. DM-20 lacks residues 116-150 of the full PLP sequence due to splicing out of exon 3B. This deletion occurs within the intracellular loop between transmembrane domains 2 and 3 and a small part of the second extracellular loop (loop 2). Crucially, the 178-191 epitope resides within exon 7 and is therefore present in both PLP and DM-20 isoforms [5] [9].
Structurally, the absence of the 35 residues in DM-20 does not directly alter the sequence of the 178-191 region itself. However, the deletion may induce long-range conformational effects or alter the relative positioning of the extracellular loops. DM-20 is the phylogenetically ancestral form and is expressed earlier in development than full-length PLP. Evolutionary analyses indicate that PLP evolved rapidly after its emergence in early vertebrates, with positive selection potentially acting on its extracellular loop domains [9]. While the 178-191 sequence is conserved between PLP and DM-20, the context of the surrounding loops differs.
Functionally, both PLP and DM-20 can incorporate into myelin membranes, but PLP appears more critical for long-term myelin stability. The shared presence of the 178-191 region in both isoforms suggests this epitope may play a fundamental role common to both proteins, potentially related to basic membrane organization or interactions. Autoimmune responses targeting PLP (178-191) would be expected to react with both PLP and DM-20 expressing cells, as demonstrated by T-cell responses and antibody binding studies [2] [3].
Table 2: Comparison of PLP and DM-20 Isoforms Relevant to the 178-191 Region
Feature | Full-Length PLP | DM-20 Isoform | Impact on 178-191 Epitope |
---|---|---|---|
Residues | 1-276 | Lacks residues 116-150 | 178-191 sequence identical in both |
Molecular Weight | ~31.6 kDa (Palmitoylated) [6] | ~27.2 kDa (Palmitoylated) [6] | Size difference due to distant deletion, not 178-191 |
Tissue Expression | Mature CNS myelin | Earlier in development; CNS & PNS | Epitope accessible in both developmental contexts |
Exon Containing 178-191 | Exon 7 | Exon 7 | Epitope structurally retained in DM-20 |
Key Structural Difference | Contains residues 116-150 (Part of cytoplasmic loop & ECL2) | Lacks residues 116-150 | Potential indirect effect on ECL3 (178-191) conformation |
Autoantigenicity | Encephalitogenic determinant (e.g., 178-191) | Shares encephalitogenic determinants (e.g., 178-191) | Epitope functional in both isoforms [2] |
Although the 178-191 sequence itself is amphipathic, it is embedded within the larger, highly hydrophobic PLP molecule. The intact PLP is characterized by extreme hydrophobicity, insolubility in aqueous buffers without detergents, and solubility in organic solvents, earning it the classification as a proteolipid [5] [7]. This hydrophobicity primarily stems from its four transmembrane domains (rich in aliphatic residues like Val, Leu, Ile, Ala) and its extensive post-translational acylation.
The interaction between PLP (and by extension its constituent domains like 178-191 presented in the extracellular loop) and the surrounding lipids is dynamic and crucial for myelin stability. ESR spectroscopy studies using spin-labeled lipids (e.g., stearic acid and phosphatidylcholine derivatives) in reconstituted complexes of PLP with dimyristoyl phosphatidylcholine (DMPC) reveal distinct lipid-protein interface dynamics [8]:
These dynamics are governed by the hydrophobic transmembrane domains anchoring the protein and the palmitoyl chains covalently attached to PLP intercalating into the lipid bilayer. While the 178-191 loop is extracellular, its structural presentation and stability are inherently linked to the anchoring transmembrane domains (TM3 and TM4) and the lipid interactions occurring at the protein-lipid interface surrounding these domains. Hydrophobic interactions involving residues like Val¹⁷⁸, Val¹⁸⁰, Ile¹⁸⁸, Phe¹⁸⁹, and Val¹⁹¹ within the peptide may also contribute to stabilizing its conformation relative to the membrane surface. The lipid-PLP interaction creates a specialized microenvironment essential for the structural integrity and function of compact myelin, and perturbations can affect epitope presentation.
The hydrophobic nature and membrane-embedded context of the intact PLP molecule present significant challenges for high-resolution structural studies. While the isolated PLP (178-191) peptide is more soluble and amenable to some techniques, understanding its true biological conformation requires techniques capable of handling membrane proteins or reconstituted systems. Key biophysical methods applied include:
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